2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan
Description
2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan is a brominated furan derivative featuring a 3-bromo-2,2-dimethylpropyl substituent at the 5-position of the furan ring. Brominated furans are often employed as intermediates in organic synthesis due to their electrophilic reactivity, enabling cross-coupling reactions or serving as precursors for bioactive molecules .
Properties
Molecular Formula |
C9H12Br2O |
|---|---|
Molecular Weight |
296.00 g/mol |
IUPAC Name |
2-bromo-5-(3-bromo-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H12Br2O/c1-9(2,6-10)5-7-3-4-8(11)12-7/h3-4H,5-6H2,1-2H3 |
InChI Key |
XITRXMUACRMJFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(O1)Br)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan typically involves the bromination of a furan derivative. One common method is the bromination of 5-(3-bromo-2,2-dimethylpropyl)furan using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different oxidation states.
Reduction Reactions: The compound can undergo reduction reactions to form less oxidized furan derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while oxidation can produce furanones or other oxidized products .
Scientific Research Applications
2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence its reactivity and interactions with biological molecules. The furan ring can also undergo various chemical transformations, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan and its analogs:
Key Observations:
- Lipophilicity : The 2,2-dimethylpropyl group in the target compound increases steric hindrance and lipophilicity compared to 2-Bromo-5-(3-bromopropyl)furan, which may enhance its bioavailability in hydrophobic environments .
- Reactivity : Furvina (G1) contains a nitroethenyl group, enabling electrophilic addition reactions (e.g., with cysteine thiols) that are absent in the target compound .
Biological Activity
2-Bromo-5-(3-bromo-2,2-dimethylpropyl)furan is a synthetic organic compound characterized by a furan ring with multiple bromine substitutions. Its unique structure suggests potential biological activities, particularly in pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and potential mechanisms of action.
- Molecular Formula : C₉H₁₂Br₂O
- Molecular Weight : Approximately 279.00 g/mol
- Structural Features : The compound features two bromine atoms which enhance its reactivity and biological interaction potential.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. Research has shown that brominated furan derivatives can interfere with microbial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, studies using the MTT assay have shown that this compound can inhibit cell proliferation effectively.
Case Study: Cytotoxicity Evaluation
In a study examining the effects on colorectal cancer (CRC) cell lines (HCT116), the compound demonstrated an IC₅₀ value indicative of significant antiproliferative activity. The results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways.
Table 2: Cytotoxicity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HCT116 | 35 | Induction of oxidative stress | |
| SW480 | 40 | Apoptosis via mitochondrial pathways | |
| MCF7 | 50 | Cell cycle arrest |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Membrane Disruption : Brominated compounds can integrate into microbial membranes, leading to increased permeability and cell lysis.
- Oxidative Stress Induction : The introduction of reactive oxygen species (ROS) may play a crucial role in mediating cytotoxic effects in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
